molecular formula C18H17BrN2O3S B2977105 N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-35-3

N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2977105
CAS No.: 898423-35-3
M. Wt: 421.31
InChI Key: BGALYLWXSWCHCF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a fused tricyclic pyrido-quinoline core. This compound is characterized by a 4-bromophenyl substituent attached to the sulfonamide group, which likely influences its electronic and steric properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c19-14-4-6-15(7-5-14)20-25(23,24)16-10-12-2-1-9-21-17(22)8-3-13(11-16)18(12)21/h4-7,10-11,20H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGALYLWXSWCHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)Br)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe sulfonamide group is then introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and its analogs:

Compound Substituent Molecular Weight (g/mol) Key Structural Features Reported Properties
This compound 4-bromophenyl ~481.3 (estimated) Bromine atom enhances hydrophobicity and potential halogen bonding. Limited data; inferred stability from analog studies .
N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide () 4-bromo-2-methylphenyl ~495.4 (estimated) Methyl group introduces steric bulk, potentially reducing solubility. No explicit activity data; structural similarity suggests comparable reactivity .
N-(4-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide () 4-(trifluoromethyl)phenyl ~471.4 (estimated) Trifluoromethyl group increases electron-withdrawing effects and metabolic stability. Higher polarity than brominated analogs; possible enhanced bioavailability .

Key Observations:

Substituent Effects: The bromine in the target compound and analog contributes to increased molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Structural Rigidity: All compounds share the fused pyrido-quinoline core, which imposes conformational rigidity. This feature is advantageous for target selectivity in drug design but may limit synthetic accessibility.

Synthetic Challenges : The synthesis of these compounds likely involves multi-step routes, including sulfonamide coupling and cyclization reactions. The presence of bromine or trifluoromethyl groups may require specialized reagents or conditions (e.g., palladium catalysis for C–Br bond formation) .

Biological Activity

The compound N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19BrN3O2SC_{24}H_{19}BrN_3O_2S, with a molecular weight of approximately 560.923 g/mol. The structure includes a bromophenyl group and a quinoline core, which are significant for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC24H19BrN3O2S
Molecular Weight560.923 g/mol
Functional GroupsSulfonamide, Ketone

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown promising results against various cancer cell lines.

A study evaluating the anticancer activity against the MCF7 human breast cancer cell line found that certain derivatives demonstrated notable cytotoxic effects. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhances anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it may interact with specific enzymes or receptors in pathogens, potentially inhibiting their growth. For example:

  • A related compound showed excellent fungicidal activities against Sclerotinia sclerotiorum, with an inhibition rate superior to standard fungicides such as quinoxyfen .

The proposed mechanism of action involves the inhibition of key enzymes or modulation of receptor activities. This interaction can lead to altered metabolic pathways in target cells, resulting in therapeutic effects.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that N-(4-bromophenyl)-3-oxo derivatives significantly reduced cell viability in MCF7 cells. The IC50 values were determined to be lower than those of conventional chemotherapeutics.
  • Fungicidal Activity : A series of benzamide derivatives were synthesized and evaluated for their antifungal properties. Compounds exhibited inhibition rates ranging from 47% to 86% against various fungal strains .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineInhibition Rate/IC50
AnticancerMCF7 (breast cancer)IC50 < standard drugs
AntifungalSclerotinia sclerotiorumUp to 86% inhibition

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